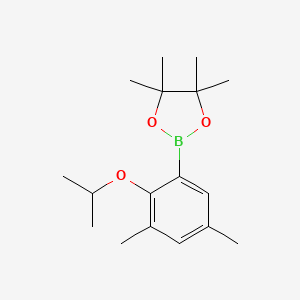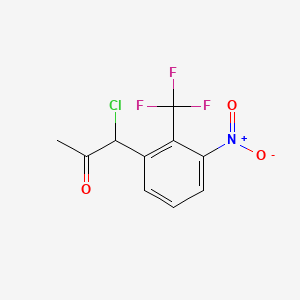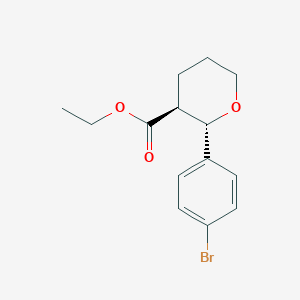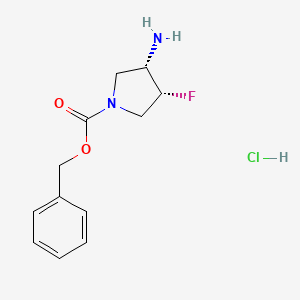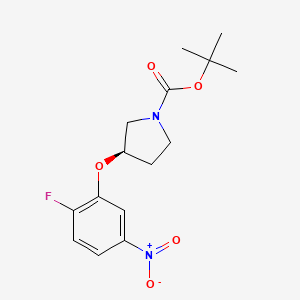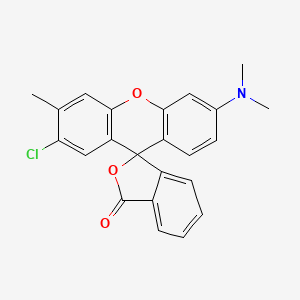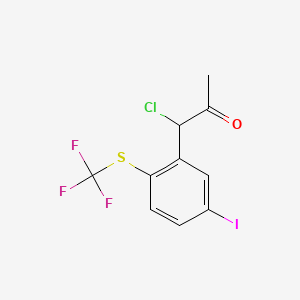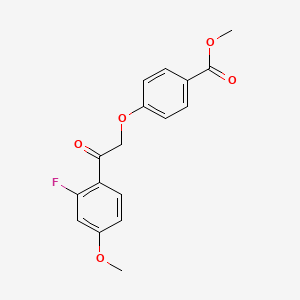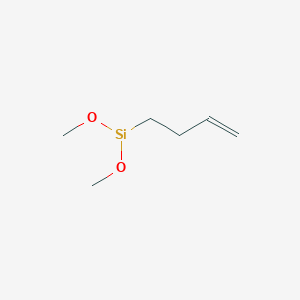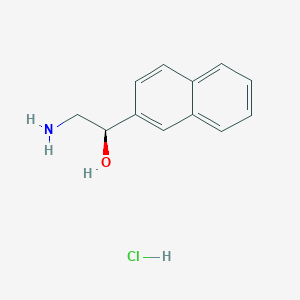
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C12H14ClNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of chemical reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable oxidizing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, such as chlorine or bromine, under acidic or basic conditions.
Major Products
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of naphthalene derivatives without the hydroxyl group.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-2-yl)ethanol: A similar compound with a hydroxyl group but without the amino group.
2-(Naphthalen-1-yl)ethanol: Another similar compound with the hydroxyl group positioned differently on the naphthalene ring.
Uniqueness
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14ClNO |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
(1R)-2-amino-1-naphthalen-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m0./s1 |
InChI-Schlüssel |
VGGCSZQXGUUOMD-YDALLXLXSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O.Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


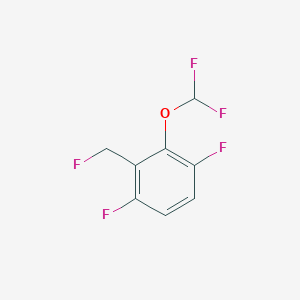
![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
